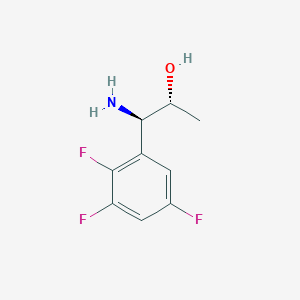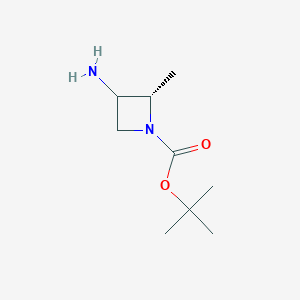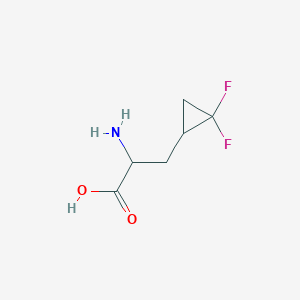
5-nitro-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound characterized by a pyrrole ring substituted with a nitro group at the 5-position and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1H-pyrrole-3-carboxylic acid typically involves the nitration of pyrrole-3-carboxylic acid. One common method includes the reaction of pyrrole-3-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification and isolation of the final product to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-amino-1H-pyrrole-3-carboxylic acid.
Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-nitro-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-nitro-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s activity and binding to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-1H-pyrrole-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
5-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a methyl group instead of a nitro group.
5-chloro-1H-pyrrole-3-carboxylic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
5-nitro-1H-pyrrole-3-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various compounds and a subject of interest in research focused on developing new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C5H4N2O4 |
|---|---|
Peso molecular |
156.10 g/mol |
Nombre IUPAC |
5-nitro-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-5(9)3-1-4(6-2-3)7(10)11/h1-2,6H,(H,8,9) |
Clave InChI |
LJXAHVMHFGXVJT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


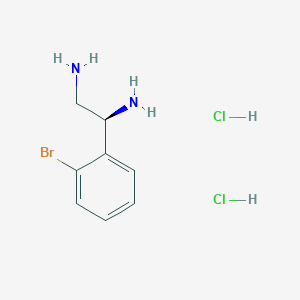

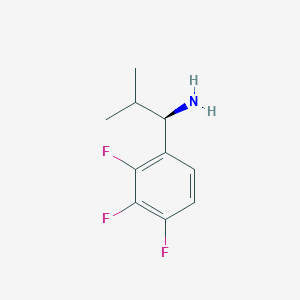

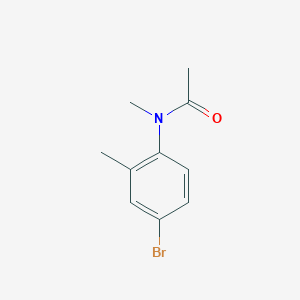
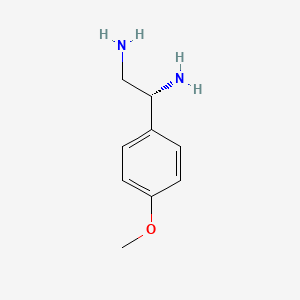

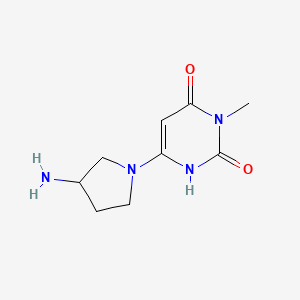
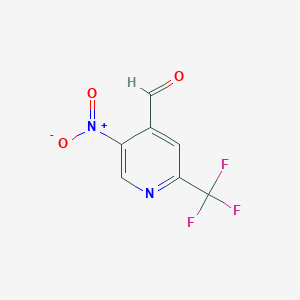
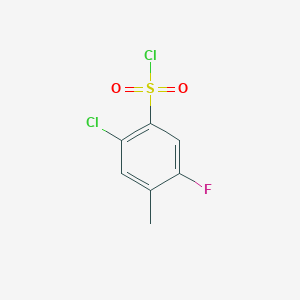
![3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)
